6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with various substituents such as methyl, methylphenyl, and methylsulfanyl groups. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophene with appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thienopyrimidines with various functional groups.
Scientific Research Applications
6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include the modulation of cyclin-CDK complexes and the induction of cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential in various diseases.
1-(Pyrimidin-4-yl)pyrazol-5(4H)-one: Shares structural similarities and is used in similar research applications.
Uniqueness
6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfanyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets.
Properties
CAS No. |
6247-17-2 |
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Molecular Formula |
C15H16N2OS2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2OS2/c1-9-4-6-11(7-5-9)17-14(18)13-12(8-10(2)20-13)16-15(17)19-3/h4-7,10H,8H2,1-3H3 |
InChI Key |
OKBNPRALXZYNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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